2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Catalog No.
S3117760
CAS No.
1797318-65-0
M.F
C19H21ClN2O2
M. Wt
344.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benz...

CAS Number

1797318-65-0

Product Name

2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

IUPAC Name

2-chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.84

InChI

InChI=1S/C19H21ClN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23)

InChI Key

HCVYSOYHSWDYFD-UHFFFAOYSA-N

SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Solubility

not available

2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group and a methoxypiperidine moiety attached to a benzamide core. The chemical formula for this compound is C16H18ClN1O2C_{16}H_{18}ClN_{1}O_{2}, indicating the presence of 16 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The compound exhibits a complex arrangement of functional groups, contributing to its potential biological activities and applications in medicinal chemistry.

4 3 methoxypiperidin 1 yl aniline+2 chlorobenzoyl chloride2 Chloro N 4 3 methoxypiperidin 1 yl phenyl benzamide+HCl\text{4 3 methoxypiperidin 1 yl aniline}+\text{2 chlorobenzoyl chloride}\rightarrow \text{2 Chloro N 4 3 methoxypiperidin 1 yl phenyl benzamide}+\text{HCl}

2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide has been investigated for its potential biological activities, particularly in the realm of pharmacology. Compounds with similar structures have shown promise in various therapeutic areas, including anti-inflammatory and analgesic effects. The presence of the piperidine ring is often associated with enhanced bioactivity due to its ability to interact with biological targets such as receptors and enzymes.

Research indicates that derivatives of benzamide compounds can exhibit significant activity against various biological pathways, including those involved in pain and inflammation. For instance, studies on related compounds have demonstrated their efficacy in inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

The synthesis of 2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide can be achieved through several methods:

  • Acylation Method: The most common approach involves reacting 4-(3-methoxypiperidin-1-yl)aniline with 2-chlorobenzoyl chloride in an organic solvent like dichloromethane or chloroform under controlled temperature conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
  • Alternative Synthetic Routes: Other synthetic pathways may include using different acyl chlorides or modifying the piperidine component to explore structure-activity relationships.

The yield and purity of the product can be optimized through recrystallization techniques from suitable solvents such as ethanol or methanol.

The applications of 2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, this compound can serve as a lead compound in drug discovery programs targeting inflammatory diseases or pain management.
  • Chemical Research: It may also be utilized in academic research to explore structure-activity relationships and develop new derivatives with improved efficacy and safety profiles.

Interaction studies involving 2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide have focused on its binding affinity to specific receptors or enzymes relevant to its proposed therapeutic effects. Such studies often employ techniques like molecular docking simulations and in vitro assays to assess how well the compound interacts with biological targets.

For example, molecular docking studies can provide insights into how this compound binds to cyclooxygenase enzymes, potentially elucidating its anti-inflammatory mechanisms . Furthermore, pharmacokinetic studies may evaluate its absorption, distribution, metabolism, and excretion properties.

Several compounds share structural similarities with 2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide. These include:

Compound NameStructureKey Features
N-(4-methoxyphenyl)-N'-(piperidin-1-yl)ureaStructureContains a piperidine ring; investigated for anti-inflammatory properties
2-Chloro-N-(4-fluorophenyl)benzamideStructureSimilar chloro-substituted benzamide; studied for analgesic effects
N-[4-(methylpiperidin-1-yl)]benzamideStructurePiperidine derivative; explored for neuroprotective activities

Uniqueness: The unique combination of a chloro substituent and a methoxypiperidine moiety distinguishes 2-Chloro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide from other similar compounds. This specific arrangement may enhance its biological activity compared to analogs lacking these substituents.

XLogP3

3.9

Dates

Modify: 2023-08-18

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